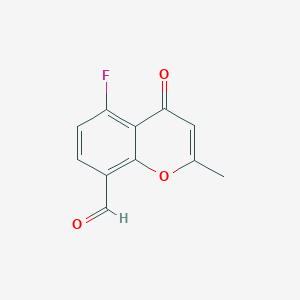
SULFINYLBIS(DIMETHYLAMIDE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfinylbis(dimethylamide) is an organosulfur compound with the molecular formula C₄H₁₂N₂OS. It is also known as sulfurous diamide, tetramethyl-. This compound is characterized by the presence of a sulfinyl group (SO) bonded to two dimethylamide groups (N(CH₃)₂). It is a solid at room temperature with a melting point of 31°C and a boiling point of 209°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfinylbis(dimethylamide) can be synthesized through the reaction of dimethylamine with sulfur dioxide. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfinyl group. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of sulfinylbis(dimethylamide) involves the use of large-scale reactors where dimethylamine and sulfur dioxide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the pure compound. The process is carefully monitored to maintain the reaction conditions and ensure the safety of the operation .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfinylbis(dimethylamide) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonylbis(dimethylamide).
Reduction: It can be reduced to form dimethylamine and sulfur.
Substitution: It can undergo substitution reactions where the dimethylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonylbis(dimethylamide)
Reduction: Dimethylamine and sulfur
Substitution: Various substituted sulfinyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfinylbis(dimethylamide) has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur compounds.
Wirkmechanismus
The mechanism of action of sulfinylbis(dimethylamide) involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit the activity of enzymes that rely on sulfur-containing cofactors, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonylbis(dimethylamide): Similar structure but with a sulfonyl group (SO₂) instead of a sulfinyl group.
Sulfinylbis(dimethylamine): Similar structure but with dimethylamine groups instead of dimethylamide groups.
Sulfonimidates: Sulfur(VI) compounds with a tetrahedral sulfur center, used as intermediates in organic synthesis.
Uniqueness
Sulfinylbis(dimethylamide) is unique due to its specific reactivity profile and the presence of the sulfinyl group. This makes it a valuable reagent in organic synthesis and a useful probe in biochemical studies .
Eigenschaften
CAS-Nummer |
3768-60-3 |
|---|---|
Molekularformel |
C4H12N2OS |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
N-dimethylsulfinamoyl-N-methylmethanamine |
InChI |
InChI=1S/C4H12N2OS/c1-5(2)8(7)6(3)4/h1-4H3 |
InChI-Schlüssel |
HYIDEDUTFDYUHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpent-4-enoic acid](/img/structure/B8699118.png)

![4-[(1-Acetylpiperidin-4-yl)methyl]benzene-1-sulfonyl chloride](/img/structure/B8699136.png)



![[[2-(Acetylamino)-5-thiazolyl]thio]acetic acid](/img/structure/B8699169.png)

